molecular formula C21H23ClN2O2S B11330702 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11330702
M. Wt: 402.9 g/mol
InChI Key: PNENYKVHAJMLDV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the benzothiophene core.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often facilitated by a palladium catalyst.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the benzothiophene core, converting it to a dihydrobenzothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The benzothiophene core makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: The compound can be used as a probe to study various biological pathways, especially those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as ion channels and receptors in the nervous system. The piperidine ring may facilitate binding to these targets, while the benzothiophene core may modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide may confer unique pharmacological properties, such as enhanced binding affinity to certain receptors and improved metabolic stability compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H23ClN2O2S/c1-14-9-10-17(26-14)16(24-11-5-2-6-12-24)13-23-21(25)20-19(22)15-7-3-4-8-18(15)27-20/h3-4,7-10,16H,2,5-6,11-13H2,1H3,(H,23,25)

InChI Key

PNENYKVHAJMLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N4CCCCC4

Origin of Product

United States

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